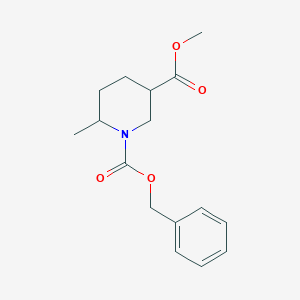

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 6-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRRKWFHSQQJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate generally involves:

- Construction of the piperidine ring with defined stereochemistry (3R,6S or cis/trans isomers).

- Introduction of benzyl and methyl ester groups at the 1- and 3-positions.

- Installation of the 6-methyl substituent on the piperidine ring.

- Control of diastereomeric purity through selective hydrogenation or reduction steps.

Key Preparation Routes

Esterification of Piperidine Derivatives

A common approach is the esterification of a piperidine intermediate bearing the desired stereochemistry with benzyl and methyl groups. This involves:

- Starting from a piperidine precursor such as methylpyridine-4-carboxylate.

- Hydrogenation under mild conditions in glacial acetic acid to reduce pyridine to piperidine, generating a diastereomeric mixture favoring the cis isomer (>95:5).

- Subsequent protection of the amine group with Boc anhydride (Boc2O) in the presence of triethylamine in dichloromethane to yield the Boc-protected ester intermediate.

- Final esterification with benzyl alcohol or benzyl chloroformate to introduce the benzyl ester at the 1-position and methyl ester at the 3-position.

This method requires careful control of reaction conditions (temperature, solvent, equivalents of reagents) to achieve high stereoselectivity and yield.

Catalytic Hydrogenation and Reductive Amination

An alternative synthetic pathway involves:

- Using a pyridine intermediate with methylamino substituents.

- Catalytic hydrogenation to achieve debenzylation and reduction of pyridine to piperidine.

- Reductive amination steps to introduce the methylamino group at the 3-position.

- Subsequent esterification to install the carboxylate groups.

This method avoids hazardous reagents such as lithium aluminum hydride and uses catalytic hydrogenation, improving safety and scalability.

Detailed Reaction Conditions and Yields

Stereochemical Considerations

- The compound exists in stereoisomeric forms, notably (3R,6S) or cis/trans isomers.

- The preparation methods emphasize obtaining the cis isomer with high diastereomeric excess (>95%).

- Stereochemical purity is typically confirmed by chromatographic separation and spectroscopic methods.

- Baker’s yeast reduction and biocatalytic methods have been explored for asymmetric synthesis of related piperidine derivatives, achieving high enantiomeric excess and diastereoselectivity.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Esterification of hydrogenated pyridine | Uses hydrogenation, Boc protection, esterification | High stereoselectivity, well-established | Multi-step, requires careful control |

| Catalytic hydrogenation + reductive amination | Avoids hazardous reagents, uses catalytic steps | Safer, scalable, good stereoselectivity | Requires catalyst handling and optimization |

| Nucleophilic substitution + aminolysis | Allows functionalization on piperidine amines | Versatile for derivatives, high yields | More complex intermediates, patent protected |

Research Findings and Industrial Relevance

- The synthetic routes have been optimized to avoid dangerous reagents like lithium aluminum hydride, favoring catalytic hydrogenation and mild bases such as potassium tert-butoxide.

- Industrial-scale synthesis benefits from the use of cheap, readily available starting materials and simple reaction conditions.

- High diastereoselectivity and purity are critical for pharmaceutical applications, and these methods have demonstrated the ability to achieve cis isomers with minimal trans contamination (<1%).

- The compound serves as a valuable intermediate in medicinal chemistry, underpinning the synthesis of various biologically active molecules.

Chemical Reactions Analysis

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate has the molecular formula and a molecular weight of approximately 307.34 g/mol. The compound features a piperidine core with a benzyl group and two carboxylate functionalities, which are crucial for its reactivity and biological activity.

Pharmaceutical Applications

The compound is primarily recognized for its role in pharmaceutical development:

- Drug Development : It serves as a scaffold for synthesizing various bioactive molecules. Its unique structural features may enhance interactions with biological targets, potentially leading to novel therapeutic agents.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

- Quantitative Structure–Activity Relationship (QSAR) Studies : These studies help predict the biological activity of compounds based on their chemical structure, guiding the design of new drugs.

Synthetic Applications

In synthetic organic chemistry, this compound is valuable for:

- Ester Hydrolysis : The compound can undergo ester hydrolysis under acidic or basic conditions, which is essential for modifying its functional groups for specific applications.

- Synthesis of Related Compounds : It can be used as a precursor in the synthesis of structurally related compounds, allowing chemists to explore variations in biological activity and chemical reactivity .

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects, suggesting that modifications to the structure could lead to new antibiotics.

- Anticancer Activity : There are indications that similar compounds may possess anticancer properties, warranting further investigation into their mechanisms of action.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction profiles of this compound with neurotransmitter receptors. Results indicated that the compound could modulate receptor activity, influencing synaptic transmission. This finding supports its potential use in treating conditions like depression or anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine dicarboxylates, which vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Physicochemical and Functional Properties

Key Research Findings

Stereochemical Impact : The trans-configuration of the 6-methyl group in the target compound reduces ring strain compared to cis-isomers, enhancing synthetic yield .

Catalytic Applications : Benzyl-protected derivatives are substrates for asymmetric hydrogenation, achieving >98% enantiomeric excess in some cases .

Thermal Stability : Decomposition occurs in polar aprotic solvents (e.g., DMSO), limiting its use in high-temperature reactions .

Biological Activity

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Research indicates that it may function as an inhibitor or modulator of certain enzymes, thereby influencing various biochemical pathways and cellular functions.

Biological Activities

This compound has been studied for several biological activities:

- Enzyme Inhibition: The compound shows potential as an inhibitor of Bruton tyrosine kinase (Btk), a critical player in B cell signaling pathways. Inhibition of Btk can affect the production of pro-inflammatory cytokines and chemokines, indicating its potential for treating autoimmune diseases .

- Receptor Modulation: It has been explored for its effects on chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have demonstrated that related piperidine compounds can act as potent antagonists for these receptors, suggesting that similar mechanisms may be applicable to this compound .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

Several case studies have investigated the compound's efficacy in various biological systems:

- Autoimmune Disease Models: In vitro studies have shown that inhibition of Btk by derivatives of this compound can lead to decreased production of autoantibodies in B cell cultures, suggesting a therapeutic pathway for autoimmune conditions.

- Inflammatory Response: Research on eosinophil chemotaxis revealed that compounds similar to this compound effectively reduced eotaxin-induced responses, highlighting its potential in managing allergic reactions and asthma .

Q & A

Q. What synthetic routes are available for preparing 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

- Nucleophilic substitution : Reacting piperidine derivatives with benzyl and methyl carboxylate groups under anhydrous conditions.

- Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis (e.g., as seen in tert-butyl/methyl azetidine dicarboxylate synthesis ).

- Catalytic agents : Employing LiHMDS (lithium hexamethyldisilazide) in THF to deprotonate intermediates, as demonstrated in analogous piperidine/azetidine dicarboxylate syntheses .

Key Validation : Monitor reaction progress via TLC and confirm purity (>97%) using HPLC or GC-MS .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) for purity assessment .

- Spectroscopy :

Q. What safety precautions are required during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, DCM) .

- Toxicity note : While some safety data sheets (SDS) list "no known hazards" for similar compounds, toxicological data for this specific derivative may be incomplete. Assume acute toxicity and handle with caution .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of ester groups .

- Compatibility : Avoid exposure to strong acids/bases, which may cleave the benzyl or methyl esters .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use tert-butylsulfinyl groups (e.g., Davis-Ellman imines) to induce enantioselectivity, as demonstrated in azetidine/piperidine dicarboxylate syntheses .

- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc mixtures) to isolate diastereomers .

Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational methods support structural optimization?

Methodological Answer:

Q. How can reaction byproducts be identified and minimized?

Methodological Answer:

Q. What mechanistic insights exist for transesterification or hydrolysis?

Methodological Answer:

Q. How does the 6-methyl group influence the compound’s reactivity?

Methodological Answer:

- Steric effects : The 6-methyl group may hinder nucleophilic attack at the piperidine ring, as observed in analogous tert-butyl-substituted derivatives .

- Conformational analysis : Use X-ray crystallography (e.g., SHELX-refined structures) to compare bond angles and torsional strain with unsubstituted analogs .

Q. What crystallographic techniques are suitable for structural elucidation?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in EtOH/water) and refine data using SHELXL .

- Key parameters : Report bond lengths (C=O: ~1.21 Å, C–O: ~1.36 Å) and torsional angles to validate the 6-methylpiperidine conformation .

Contradictions and Cautions

- Safety data : highlights incomplete toxicological data, while lists "no known hazards." Researchers should default to stringent safety protocols .

- Stereochemical outcomes : While demonstrates chiral induction via sulfinyl auxiliaries, uncontrolled reactions may yield racemic mixtures without proper optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.